Cas no 51873-97-3 (1-Naphthaldehyde oxime)
1-Naphthaldehyde oxime structure
Product Name:1-Naphthaldehyde oxime
CAS No:51873-97-3
MF:C11H9NO
MW:171.195262670517
CID:936025
PubChem ID:240801
Update Time:2025-04-19
1-Naphthaldehyde oxime Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthaldehyde oxime
- N-(naphthalen-1-ylmethylidene)hydroxylamine
- DB-312248
- FCTGROAUXINHMH-UHFFFAOYSA-N
- 51873-97-3
- naphthalene-1-carbaldehyde oxime
- 13504-46-6
- naphthyl nitrone
- 1-naphthaldoxime
- naphthaldoxime
- naphthaloxime
- 1-Naphthalenecarboxaldehyde, oxime
- SCHEMBL413024
- AKOS017263634
-
- Inchi: 1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H
- InChI Key: FCTGROAUXINHMH-UHFFFAOYSA-N
- SMILES: ON=CC1C=CC=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 171.068413911g/mol
- Monoisotopic Mass: 171.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.3
- Topological Polar Surface Area: 32.6Ų
1-Naphthaldehyde oxime Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
51873-97-3 (1-Naphthaldehyde oxime) Related Products
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- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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